Cas no 1170024-19-7 (Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate)
![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate structure](https://www.kuujia.com/scimg/cas/1170024-19-7x500.png)
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 7-BroMoiMidazo[1,2-a]pyridine-2-carboxylic acid Methyl ester
- CS-0207701
- VWB02419
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester 98%
- Methyl7-bromoimidazo[1,2-a]pyridine-2-carboxylate
- J-519163
- SCHEMBL20602411
- 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, AldrichCPR
- DB-060942
- BS-19290
- AKOS015949563
- MFCD12026323
- DTXSID10656835
- SY318787
- W-204913
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-bromo-, methyl ester
- H10982
- 1170024-19-7
-
- MDL: MFCD12026323
- Inchi: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
- InChI Key: UJDPPXFYVNORQM-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CN2C=CC(=CC2=N1)Br
Computed Properties
- Exact Mass: 253.96900
- Monoisotopic Mass: 253.96909g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.60000
- LogP: 1.88340
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Security Information
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB312302- |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95%; . |
1170024-19-7 | 95% | €305.50 | 2023-01-23 | ||
Chemenu | CM151319-1g |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester |
1170024-19-7 | 98% | 1g |
$*** | 2023-04-03 | |
TRC | B696328-250mg |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester |
1170024-19-7 | 250mg |
$ 224.00 | 2023-04-18 | ||
abcr | AB312302-250 mg |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95%; . |
1170024-19-7 | 95% | 250 mg |
€305.50 | 2023-07-19 | |
abcr | AB312302-250mg |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95%; . |
1170024-19-7 | 95% | 250mg |
€305.50 | 2025-02-14 | |
Aaron | AR000E7T-5g |
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-bromo-, methyl ester |
1170024-19-7 | 98% | 5g |
$730.00 | 2025-02-13 | |
abcr | AB312302-1g |
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester, 95%; . |
1170024-19-7 | 95% | 1g |
€628.50 | 2025-02-14 | |
Ambeed | A740585-250mg |
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1170024-19-7 | 98% | 250mg |
$86.0 | 2025-03-04 | |
1PlusChem | 1P000DZH-1g |
Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-bromo-, methyl ester |
1170024-19-7 | 98% | 1g |
$280.00 | 2023-12-26 | |
Ambeed | A740585-1g |
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate |
1170024-19-7 | 98% | 1g |
$237.0 | 2025-03-04 |
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Related Literature
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
3. Book reviews
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
Additional information on Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1170024-19-7): A Key Intermediate in Modern Pharmaceutical Research
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, identified by its CAS number 1170024-19-7, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly those targeting intricate disease pathways. Its unique structural framework, combining an imidazo[1,2-a]pyridine core with a bromo substituent and a carboxylate ester group, makes it an invaluable asset in medicinal chemistry.
The imidazo[1,2-a]pyridine scaffold is a well-documented pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities. Compounds derived from this scaffold have been explored for their potential in treating conditions ranging from cancer to infectious diseases. The introduction of a bromo group at the 7-position enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the development of novel therapeutic agents.
The carboxylate ester moiety in Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate provides an additional layer of chemical diversity. This functional group can be readily transformed into other pharmacologically relevant entities, such as amides, acids, or alcohols, through various chemical transformations. Such adaptability makes it an excellent candidate for library synthesis and high-throughput screening programs aimed at identifying lead compounds for drug development.
In recent years, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate has been utilized in several groundbreaking research studies. One notable area of investigation involves its role in the development of inhibitors targeting protein-protein interactions (PPIs). PPIs are integral to numerous cellular processes and have emerged as attractive drug targets due to their involvement in various diseases. Researchers have leveraged the structural features of this compound to design molecules that disrupt specific PPIs, leading to promising results in preclinical studies.
Another significant application of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate lies in its use as a precursor for kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. By modifying the core imidazo[1,2-a]pyridine scaffold, scientists have synthesized derivatives that exhibit potent inhibitory activity against specific kinases. These derivatives have shown encouraging efficacy in both cellular and animal models, highlighting the compound's potential as a starting point for next-generation kinase inhibitors.
The bromo substituent on Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate also facilitates the incorporation of fluorine atoms into the final drug candidates through halogen exchange reactions. Fluorinated compounds often exhibit improved metabolic stability and better pharmacokinetic properties, making them more suitable for clinical applications. This capability has been exploited in several research endeavors aimed at developing fluorinated analogs with enhanced therapeutic profiles.
The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies allow for efficient and scalable production of this intermediate, ensuring its availability for diverse research applications. The synthetic route typically involves multi-step sequences that showcase the power of cross-coupling reactions and palladium catalysis. These methods not only highlight the compound's synthetic utility but also contribute to the broader toolkit available to medicinal chemists.
Ongoing research continues to uncover new applications for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate. Emerging fields such as fragment-based drug design and structure-based drug discovery are increasingly leveraging this compound due to its structural flexibility and reactivity. As our understanding of disease mechanisms evolves, so too does our ability to harness this intermediate for innovative therapeutic solutions.
In conclusion, Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1170024-19-7) is a cornerstone intermediate in modern pharmaceutical research. Its unique structural features and chemical properties make it an indispensable tool for synthesizing novel biologically active molecules. The ongoing exploration of its applications in drug discovery underscores its significance and potential impact on future therapeutics.
1170024-19-7 (Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate) Related Products
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
